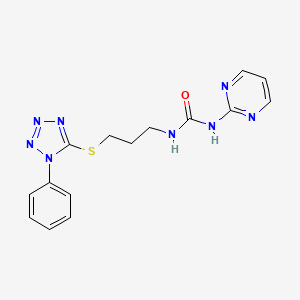

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

Description

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8OS/c24-14(19-13-16-8-4-9-17-13)18-10-5-11-25-15-20-21-22-23(15)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H2,16,17,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUKAAWOMKDEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNC(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of phenylhydrazine with sodium azide under acidic conditions.

Thioether Formation: The tetrazole derivative is then reacted with a suitable alkyl halide to form the thioether linkage.

Urea Formation: The final step involves the reaction of the thioether intermediate with pyrimidine-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or modulator of biological pathways.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-4-yl)urea: Similar structure with a different position of the pyrimidine ring.

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyridine-2-yl)urea: Similar structure with a pyridine ring instead of a pyrimidine ring.

Uniqueness

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is unique due to the specific combination of the tetrazole, phenyl, and pyrimidine rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by diverse research findings and data tables.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Tetrazole Moiety : The starting materials typically include thiophenol and 1H-tetrazole derivatives, which undergo a nucleophilic substitution to form the tetrazole-thioether linkage.

- Alkylation : The compound is then subjected to an alkylation reaction using a suitable alkyl halide to introduce the propyl group.

- Urea Formation : Finally, the urea linkage is formed by reacting the resulting intermediate with a pyrimidine derivative.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

These results indicate that modifications to the tetrazole and pyrimidine moieties can enhance anticancer activity.

The mechanism of action for these compounds often involves the inhibition of specific signaling pathways associated with tumor growth and proliferation. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through:

- Inhibition of Cell Proliferation : Compounds demonstrated a dose-dependent reduction in cell viability.

- Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating apoptotic cell death.

Study on DU-145 and HeLa Cells

In a study comparing the efficacy of various derivatives against DU-145 (prostate cancer) and HeLa (cervical cancer) cells, it was found that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. The study highlighted that compound 6p showed particularly potent activity against both cell lines, suggesting its potential as a lead compound for further development .

Q & A

Basic: What are the optimal synthetic routes for 1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(pyrimidin-2-yl)urea, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this urea derivative involves coupling a tetrazole-thioether intermediate with a pyrimidinyl urea precursor. Key steps include:

- Step 1 : Preparation of the tetrazole-thioether intermediate via nucleophilic substitution. For example, refluxing 1-phenyl-1H-tetrazole-5-thiol with a bromopropyl linker in anhydrous toluene (60–80°C, 2–4 h) .

- Step 2 : Urea formation using carbodiimide coupling agents or direct reaction with pyrimidin-2-yl isocyanate. Solvents like chloroform or ethanol-acetic acid mixtures are effective for crystallization .

Optimization Strategy :

Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For example:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temp | 60–100°C | 80°C |

| Solvent | Toluene vs. DMF | Toluene |

| Reflux Time | 1–6 h | 3 h |

| Statistical tools like ANOVA can identify significant factors affecting yield . |

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : Confirm regiochemistry of the tetrazole and urea moieties. H NMR should resolve propyl linker protons (δ 3.2–3.5 ppm for SCH) and pyrimidine protons (δ 8.5–9.0 ppm) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding patterns (e.g., urea NH···N interactions with pyrimidine) .

Advanced: How can computational chemistry methods be integrated into the experimental design to predict reactivity or optimize synthesis pathways?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (DFT/B3LYP) to model transition states for urea bond formation. Identify energy barriers and solvent effects .

- Solvent Optimization : COSMO-RS simulations predict solvent compatibility (e.g., toluene vs. DMF) to maximize yield .

- Docking Studies : If targeting enzymes (e.g., kinase inhibitors), molecular docking (AutoDock Vina) can prioritize derivatives with favorable binding affinities .

Case Study : ICReDD’s workflow combines computational predictions with high-throughput screening to reduce trial-and-error experimentation by 40% .

Advanced: What strategies should be employed when encountering contradictory biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays).

- Data Normalization : Account for differences in assay conditions (pH, ionic strength) using Z-score standardization .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Example : If a compound shows IC = 10 nM in enzyme assays but no cellular activity, evaluate membrane permeability (logP >3) via PAMPA assays .

Advanced: How can reaction kinetics and thermodynamic parameters be accurately determined for this urea derivative in complex reaction systems?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor urea formation rates under varying temperatures (25–60°C). Calculate activation energy (E) via Arrhenius plots .

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS of urea binding to target proteins (e.g., kinases) .

- Microreactor Systems : Optimize continuous-flow reactors for scalable synthesis while maintaining kinetic control (residence time <5 min) .

Table : Kinetic parameters for urea formation under varying conditions:

| Catalyst | k (s) | E (kJ/mol) |

|---|---|---|

| DBU | 0.05 | 65 |

| No Catalyst | 0.01 | 85 |

Advanced: How can researchers resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Solvent Screening : Use Hansen solubility parameters (HSPs) to rank solvents (e.g., DMSO > ethanol > water) .

- Dynamic Light Scattering (DLS) : Detect aggregation states in aqueous buffers (pH 7.4) that may skew solubility data .

- Co-solvency Studies : Apply the Higuchi equation to model solubility enhancements with PEG-400 or cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.